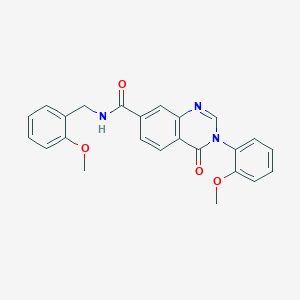

N-(2-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N-(2-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core substituted with two methoxybenzyl groups at the 3- and 7-positions. This structural motif is frequently explored in medicinal chemistry due to quinazoline's versatility in targeting enzymes like soluble epoxide hydrolase (sEH) or kinases .

Properties

Molecular Formula |

C24H21N3O4 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C24H21N3O4/c1-30-21-9-5-3-7-17(21)14-25-23(28)16-11-12-18-19(13-16)26-15-27(24(18)29)20-8-4-6-10-22(20)31-2/h3-13,15H,14H2,1-2H3,(H,25,28) |

InChI Key |

JQYBUEMOZPDYFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Substitution Reactions: The methoxybenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Final Coupling: The final step involves coupling the substituted quinazoline with a carboxamide group, which can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Formation of hydroxyl derivatives of the quinazoline core.

Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Substituent Diversity at the 2- and 3-Positions

- Compound 8 (CAS #514857-29-5): A methyl ester at the 7-position and a 2-chlorobenzylthio group at the 2-position.

- N-benzyl-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide : Contains a sulfanyl linker and bulkier phenylethyl substituents, increasing molecular weight (533.65 g/mol) and steric hindrance, which may reduce solubility compared to the target compound .

Functional Group Impact on Physicochemical Properties

*Estimated based on molecular formula.

Electronic and Steric Effects

- Methoxy Groups : Electron-donating methoxy groups in the target compound may enhance stability under physiological conditions compared to electron-withdrawing chloro or nitro groups in analogs .

- Sulfanyl vs. Oxygen Linkers : The sulfanyl group in the N-benzyl derivative () offers stronger electron delocalization but lower oxidation stability than oxygen-based linkers .

Biological Activity

N-(2-methoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention in pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused bicyclic structure that includes a quinazoline ring. The presence of methoxy groups enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Research has shown that derivatives of quinazoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated moderate inhibitory effects on cell growth in the low micromolar range. Specifically, studies indicate that phenyl-substituted analogs are particularly effective, while the presence of naphthyl groups may decrease cytotoxic activity .

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 1 | MCF-7 | 5.0 | Moderate activity |

| 2 | HeLa | 8.0 | Lower activity with naphthyl substitution |

| 3 | A549 | 6.5 | Enhanced activity with dimethylamino substitution |

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of key enzymes related to cancer progression. For example, some quinazoline derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. The IC50 values for these activities suggest that modifications at specific positions on the quinazoline ring can significantly enhance inhibitory potency .

The biological activity of this compound is hypothesized to involve:

- Binding Affinity : The methoxy groups likely enhance binding affinity to target enzymes through hydrophobic interactions.

- Molecular Docking Studies : Computational studies suggest that the compound fits well within the active sites of AChE and BuChE, leading to competitive inhibition .

- Cell Cycle Arrest : Some studies indicate that quinazoline derivatives can induce cell cycle arrest in cancer cells, preventing proliferation .

Case Studies

- Study on Antiproliferative Effects : A study evaluated the effects of various quinazoline derivatives on human breast cancer cells (MCF-7). The results indicated that this compound exhibited significant growth inhibition compared to control groups .

- Neuroprotective Effects : Another study focused on the potential neuroprotective effects of the compound against oxidative stress-induced neurotoxicity in neuronal cell lines. The findings suggested that it could protect cells from hydrogen peroxide-induced damage through its antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.